2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide
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Description
2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has been widely studied for its potential therapeutic applications. BFA belongs to the class of imidazolidinone derivatives and has been shown to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Scientific Research Applications
Molecular Structure and Interactions
The compound 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide, as part of the imidazolidine-2,4-dione system, exhibits significant structural properties conducive to scientific research. The imidazolidine system is essentially planar, showcasing a notable dihedral angle between the planes of the imidazolidine and phenyl rings. This structural feature, along with the molecule's molecular packing stabilized by hydrogen bonding interactions, makes it a subject of interest in crystallography and molecular interaction studies (Sethusankar et al., 2002).
Antimicrobial and Genotoxic Properties
Derivatives of compounds similar to 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide have been synthesized and analyzed for their antimicrobial and genotoxic activities. The structural analysis of these compounds, through X-ray diffraction, provides insights into their potential use in developing antimicrobial agents and understanding genotoxic properties (Benvenuti et al., 1997).
Inhibitory and Anticancer Activities
Compounds structurally related to 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide have shown promise in the field of medicinal chemistry, particularly as inhibitors of specific proteins and in anticancer activities. For instance, the study on thiazolyl N-benzyl-substituted acetamide derivatives highlights their potential as Src kinase inhibitors and their anticancer activities, shedding light on the compound's applicability in cancer research and treatment development (Fallah-Tafti et al., 2011).
Antioxidant and Anti-inflammatory Properties
Novel derivatives with structures akin to 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These studies contribute to the understanding of the compound's potential therapeutic applications and its role in addressing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
properties
IUPAC Name |
2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c19-13-6-8-14(9-7-13)20-16(23)11-22-17(24)15(21-18(22)25)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H,21,25)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHYRFZVJZDSE-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide |
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